exo-2-Bromonorbornane
CAS No.: 130404-12-5
Cat. No.: VC21243083
Molecular Formula: C7H11Br
Molecular Weight: 175.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130404-12-5 |
|---|---|
| Molecular Formula | C7H11Br |
| Molecular Weight | 175.07 g/mol |
| IUPAC Name | (1S,2S,4R)-2-bromobicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 |
| Standard InChI Key | QXYOAWHKJRWNID-VQVTYTSYSA-N |
| Isomeric SMILES | C1C[C@H]2C[C@@H]1C[C@@H]2Br |
| SMILES | C1CC2CC1CC2Br |
| Canonical SMILES | C1CC2CC1CC2Br |
Introduction
Structural Characteristics and Identification
exo-2-Bromonorbornane (C₇H₁₁Br) is characterized by its distinctive bicyclic structure consisting of a cyclobutane ring fused to a cyclopentane ring, with a bromine atom positioned at the second carbon in the exo position relative to the bridgehead carbons. This stereochemistry plays a crucial role in determining its chemical reactivity and biological properties. The compound is also known by several synonyms including 2-exo-Norbornyl bromide, exo-Norbornyl bromide, and exo-2-bromobicyclo[2.2.1]heptane .
Identification Parameters
The compound is uniquely identified through various chemical identifiers as presented in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 2534-77-2 |
| IUPAC Name | (1S,2S,4R)-2-bromobicyclo[2.2.1]heptane |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol |
| EINECS Number | 219-798-9 |
| InChI | InChI=1/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 |
Source: Compiled from multiple reference sources
Stereochemical Considerations
The stereochemical designation "exo" indicates that the bromine atom is positioned on the opposite side of the bicyclic structure from the methylene bridge. This stereochemistry distinguishes it from its endo isomer, where the bromine would be positioned on the same side as the methylene bridge. This stereochemical difference significantly affects the physical properties, spectroscopic characteristics, and chemical reactivity of the compound .
Physical and Chemical Properties
exo-2-Bromonorbornane exhibits specific physical and chemical properties that are important for understanding its behavior in various applications and chemical reactions.
Physical Properties
The physical properties of exo-2-Bromonorbornane are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Density | 1.464 g/cm³ at 25°C |
| Boiling Point | 183.8°C at 760 mmHg |
| Flash Point | 60°C |
| Vapor Pressure | 1.04 mmHg at 25°C |
| Refractive Index | n20/D 1.5148 |
| LogP | 2.56990 |
Source: Data compiled from chemical databases
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural characteristics of exo-2-Bromonorbornane. One of the most distinctive spectroscopic features is its carbon-bromine stretching frequency.
| Compound | C-Br Stretching Frequency (cm⁻¹) |
|---|---|
| exo-2-Bromonorbornane | 617 |
| endo-2-Bromonorbornane | 641 |
Source: Research on carbon-bromine stretching frequencies of mono-bromides
This difference in stretching frequencies between the exo and endo isomers (approximately 25 cm⁻¹) can be attributed to steric effects. The endo-bromides consistently show higher frequencies than their corresponding exo isomers. This difference is explained by the bond strain that exists for the carbon-bromine bond in the exo compound due to the close proximity of the bromine atom and the bridge methylene group .
Synthesis Methods
The synthesis of exo-2-Bromonorbornane involves selective bromination processes that take advantage of the unique structure of norbornene.
Bromination of Norbornene
The primary synthetic route for obtaining exo-2-Bromonorbornane is through the controlled bromination of norbornene. This reaction has been extensively studied and involves a complex mixture of products including bromonortricyclene and various dibromides .
The reaction of norbornene with bromine produces exo-2-Bromonorbornane along with other brominated products. The formation of exo-2-Bromonorbornane specifically occurs through:
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Initial formation of a bromonium ion intermediate
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Nucleophilic attack by bromide ion
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Stereoselective formation of the exo isomer
Research indicates that the reaction mechanism utilizes regioselective and stereoselective pathways facilitated by the bicyclic structure of norbornene. The stereoselectivity of this reaction is influenced by the approach of the bromine molecule to the double bond in norbornene, resulting in predominant formation of the exo isomer under appropriate conditions.
Reaction Conditions and Yields
Studies have investigated the effects of various reaction conditions on the yield and selectivity of exo-2-Bromonorbornane formation:
| Reaction Condition | Effect on exo-2-Bromonorbornane Formation |
|---|---|
| Addition of calcium carbonate | Drastically reduced yield with corresponding increase in bromonortricyclene |
| Presence of radical inhibitors | Altered product distribution |
| Solvent choice (CCl₄ vs. CH₂Cl₂) | Influences the ratio of brominated products |
Source: Research on bromination of norbornene
Chemical Reactivity
The chemical behavior of exo-2-Bromonorbornane is characterized by its susceptibility to undergo specific types of reactions, particularly eliminations and nucleophilic substitutions.
Elimination Reactions
exo-2-Bromonorbornane participates in dehydrohalogenation reactions, particularly under basic conditions. These reactions have been extensively studied over the past decades to understand the mechanistic pathways involved .
NaDA (sodium diisopropylamide)-mediated dehydrohalogenations of exo-2-halonorbornanes show nearly zeroth-order dependencies on THF even in hexane, which is consistent with syn elimination via computationally viable transition structures . This distinctive reactivity pattern distinguishes exo-2-Bromonorbornane from many other brominated compounds.
Nucleophilic Substitution Reactions
exo-2-Bromonorbornane reacts with nucleophiles through various mechanisms:
-
Radical nucleophilic substitution (SRN1): Reactions with Ph₂P⁻ and PhS⁻ ions under irradiation proceed via this mechanism, leading to the formation of exo- and endo-2-norbornyldiphenyl phosphine and exo-2-norbornylphenylsulfide respectively .
-
C-Alkylation reactions: The compound participates in C-alkylation reactions with phenols, making it useful for the synthesis of phenolic derivatives .
The stereoselectivity of these nucleophilic substitutions is influenced by the accessibility of the intermediate 2-norbornyl radical. For instance, the reaction with Ph₂P⁻ ions shows a higher exo/endo ratio (19:1) compared to PhS⁻ ions (4:1), which is attributed to the larger molecular size of the Ph₂P⁻ ion limiting its approach from the endo side .
Applications in Organic Synthesis
exo-2-Bromonorbornane serves as a valuable intermediate in organic synthesis due to its unique structural features and reactivity.
As a Synthetic Intermediate
The compound functions as a key building block for synthesizing more complex molecules. Its rigid bicyclic framework provides a fixed geometry that enables stereoselective transformations, making it particularly useful for:
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Constructing complex molecular frameworks
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Introducing functional groups with defined stereochemistry
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Serving as a precursor for norbornene derivatives
Applications in Medicinal Chemistry
Research has explored derivatives of exo-2-Bromonorbornane for their biological activity, particularly:
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Antimicrobial properties
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As intermediates for synthesizing biologically active compounds
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Interaction with various biological targets, including enzymes and receptors
These interactions are typically assessed using techniques such as molecular docking and kinetic studies, providing insight into their potential therapeutic roles.
Materials Science Applications
The structural rigidity and reactivity profile of exo-2-Bromonorbornane make it useful in materials science for:
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Developing specialized polymers
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Creating advanced materials with specific properties
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Serving as a monomer for polymerization reactions
Related Isomers and Derivatives
Several compounds share structural similarities with exo-2-Bromonorbornane, with variations in the position and stereochemistry of the bromine atom.
Comparison with Related Compounds
The table below compares exo-2-Bromonorbornane with structurally related compounds:
| Compound Name | Structure Type | Key Features | Reactivity Profile |
|---|---|---|---|
| endo-2-Bromonorbornane | Bicyclic | Bromine at the endo position | Different reactivity compared to exo isomer; higher C-Br stretching frequency |
| 1-Bromonorbornane | Bicyclic | Bromine at position one | Different stereochemistry affecting reactivity |
| 3-Bromonorbornane | Bicyclic | Bromine at position three | Distinct chemical behavior due to location of bromine |
| exo-cis-5,6-dibromo-2-norbornene | Bicyclic | Two bromine atoms; unsaturated | Lower C-Br stretching frequency (587 cm⁻¹) |
| trans-2,3-dibromonorbornane | Bicyclic | Two bromine atoms; trans configuration | Higher C-Br stretching frequency (635 cm⁻¹) |
Source: Comparative studies of brominated norbornane derivatives
| Hazard Identifier | Classification |
|---|---|
| GHS Symbols | GHS02, GHS07 |
| Signal Word | Warning |
| Hazard Statements | H226-H315-H319-H335 |
| Risk Phrases | 36/37/38 - Irritating to eyes, respiratory system and skin |
| Safety Phrases | S24/25 - Avoid contact with skin and eyes |
| UN IDs | UN 1993 3/PG 3 |
| WGK Germany | 3 |
| Hazard Class | 3.2 |
| Packing Group | III |
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